Phenyl N-(6-chloro-5-fluoro-2-pyridyl)carbamate
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Overview
Description
Phenyl N-(6-chloro-5-fluoro-2-pyridyl)carbamate is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a phenyl group, a pyridyl group substituted with chlorine and fluorine, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl N-(6-chloro-5-fluoro-2-pyridyl)carbamate typically involves the reaction of 6-chloro-5-fluoro-2-pyridylamine with phenyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Phenyl N-(6-chloro-5-fluoro-2-pyridyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The chlorine and fluorine atoms on the pyridyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce various substituted pyridyl carbamates.
Scientific Research Applications
Phenyl N-(6-chloro-5-fluoro-2-pyridyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Phenyl N-(6-chloro-5-fluoro-2-pyridyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Phenyl N-(6-chloro-2-pyridyl)carbamate
- Phenyl N-(5-fluoro-2-pyridyl)carbamate
- Phenyl N-(6-chloro-5-fluoro-3-pyridyl)carbamate
Uniqueness
Phenyl N-(6-chloro-5-fluoro-2-pyridyl)carbamate is unique due to the specific substitution pattern on the pyridyl ring, which can influence its chemical reactivity and biological activity. The presence of both chlorine and fluorine atoms provides distinct electronic and steric properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C12H8ClFN2O2 |
---|---|
Molecular Weight |
266.65 g/mol |
IUPAC Name |
phenyl N-(6-chloro-5-fluoropyridin-2-yl)carbamate |
InChI |
InChI=1S/C12H8ClFN2O2/c13-11-9(14)6-7-10(15-11)16-12(17)18-8-4-2-1-3-5-8/h1-7H,(H,15,16,17) |
InChI Key |
LLYXCGGDULXTAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=NC(=C(C=C2)F)Cl |
Origin of Product |
United States |
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